molecular formula C12H10O4 B11890502 4-(Ethoxymethylene)isochroman-1,3-dione

4-(Ethoxymethylene)isochroman-1,3-dione

Cat. No.: B11890502
M. Wt: 218.20 g/mol
InChI Key: DVHWPERWSCRNCH-YFHOEESVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylene)isochroman-1,3-dione typically involves the reaction of isochroman-1,3-dione with ethyl formate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylene group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylene)isochroman-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-(Ethoxymethylene)isochroman-1,3-dione has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylene)isochroman-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isochroman-1,3-dione: The parent compound without the ethoxymethylene group.

    4-(Methoxymethylene)isochroman-1,3-dione: A similar compound with a methoxymethylene group instead of an ethoxymethylene group.

    4-(Hydroxymethylene)isochroman-1,3-dione: A compound with a hydroxymethylene group.

Uniqueness

4-(Ethoxymethylene)isochroman-1,3-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the study of enzyme mechanisms and protein interactions .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(4Z)-4-(ethoxymethylidene)isochromene-1,3-dione

InChI

InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7-

InChI Key

DVHWPERWSCRNCH-YFHOEESVSA-N

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)OC1=O

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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